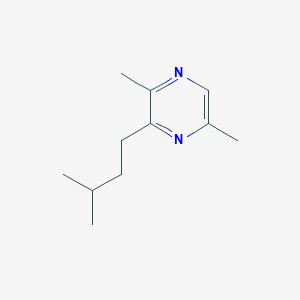

2,5-Dimethyl-3-(3-methylbutyl)pyrazine

Description

Properties

IUPAC Name |

2,5-dimethyl-3-(3-methylbutyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-8(2)5-6-11-10(4)12-7-9(3)13-11/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWAYKGYKYHEINT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)CCC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery, Isolation, and Characterization of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, synthesis, and characterization of the alkylpyrazine, 2,5-Dimethyl-3-(3-methylbutyl)pyrazine. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, flavor and fragrance science, and drug development. The guide delves into the natural origins of this compound, outlines detailed methodologies for its extraction from microbial sources, presents a plausible synthetic route, and provides a thorough guide to its structural elucidation using modern analytical techniques. The causality behind experimental choices is explained, and all protocols are designed to be self-validating.

Introduction: The Significance of Alkylpyrazines

Alkylpyrazines are a class of heterocyclic aromatic compounds that are pivotal in the flavor and aroma profiles of a vast array of foods and beverages, often formed during Maillard reactions and fermentation processes. Beyond their sensory significance, the pyrazine ring is a key structural motif in numerous pharmaceutically active compounds. This compound (also known as 3-isopentyl-2,5-dimethylpyrazine) is a notable member of this family, contributing to the sensory landscape of various natural products. A thorough understanding of its discovery, isolation, and characterization is crucial for its potential applications in the food, fragrance, and pharmaceutical industries.

Discovery and Natural Occurrence

This compound has been identified as a volatile organic compound (VOC) in a number of natural sources, highlighting its role in chemical communication and as a metabolic byproduct. Its discovery is intrinsically linked to the advancement of analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), which has enabled the identification of trace volatile compounds in complex matrices.

Known Natural Sources Include:

-

Microorganisms: The bacterium Streptomyces antioxidans is a reported producer of this pyrazine derivative.[1] Streptomyces species are well-known for producing a wide array of volatile compounds with diverse biological activities.[2]

-

Insects: It has been identified in the mandibular gland secretions of the ant Anochetus mayri and as a component of the defensive spray of the leaf insect Phyllium westwoodii.[1]

The biosynthesis of alkylpyrazines in microorganisms, such as Bacillus subtilis, often involves amino acid metabolism. For instance, the biosynthesis of 2,5-dimethylpyrazine has been shown to originate from L-threonine.[3][4] This suggests that the biosynthesis of this compound in Streptomyces likely follows a similar pathway, utilizing an amino acid precursor that can provide the 3-methylbutyl side chain, such as leucine or isoleucine.

Isolation from Natural Sources: A Focus on Streptomyces

The isolation of volatile compounds from microbial cultures requires methodologies that can efficiently capture these low-molecular-weight substances from the headspace or the culture medium. The following is a detailed protocol for the isolation of this compound from a Streptomyces culture, based on established techniques for microbial VOC analysis.[3][4]

Cultivation of Streptomyces

Successful isolation begins with robust cultivation of the source organism. The choice of culture medium can significantly influence the production of secondary metabolites, including volatile pyrazines.

Protocol for Streptomyces Cultivation:

-

Media Preparation: Prepare a suitable liquid medium for Streptomyces growth and secondary metabolite production, such as Soy Flour Mannitol (SFM) medium.

-

Inoculation: Inoculate the sterile medium with a fresh culture of Streptomyces antioxidans.

-

Incubation: Incubate the culture at 28-30°C with shaking (200 rpm) for 7-10 days to allow for sufficient growth and production of volatile compounds.

Extraction of Volatile Compounds

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient technique for the extraction of volatile and semi-volatile compounds from the headspace of a sample.

Protocol for Headspace SPME (HS-SPME):

-

Sample Preparation: Transfer a known volume of the Streptomyces culture broth to a headspace vial.

-

SPME Fiber Selection: Choose an appropriate SPME fiber coating. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile compounds.

-

Extraction: Place the vial in a heating block or water bath set to a moderately elevated temperature (e.g., 60°C) to increase the volatility of the analytes. Expose the SPME fiber to the headspace above the culture for a defined period (e.g., 30-60 minutes).

-

Desorption: After extraction, retract the fiber and immediately introduce it into the heated injection port of a GC-MS for thermal desorption of the analytes onto the analytical column.

Chemical Synthesis of this compound

Chemical synthesis provides a reliable and scalable source of this compound for use as an analytical standard and for further research. A plausible and efficient synthetic route can be adapted from gold-catalyzed methods for the synthesis of 3-substituted-2,5-dimethylpyrazines.[5]

Gold-Catalyzed One-Step Synthesis

This method offers a direct approach to synthesizing 3-substituted-2,5-dimethylpyrazines from commercially available starting materials.

Proposed Synthesis Protocol:

-

Reaction Setup: In a 25 mL reaction tube equipped with a magnetic stir bar, combine a gold catalyst (e.g., Au(PCy₃)Cl, 0.1 mmol), 3-methylbutanal (2 mmol), propargylamine (6 mmol), and a suitable solvent such as acetonitrile (4 mL).[5]

-

Inert Atmosphere: Purge the reaction tube with an inert gas (e.g., nitrogen or argon) to remove oxygen.

-

Reaction Conditions: Seal the tube and heat the reaction mixture in an oil bath at 60°C for 24-48 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC-MS analysis of small aliquots.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Structural Elucidation and Characterization

The definitive identification of this compound relies on a combination of spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary tool for the identification of volatile and semi-volatile compounds. The retention index and the mass spectrum provide a unique fingerprint for the molecule.

-

Gas Chromatography: The Kovats retention index of this compound has been reported on various stationary phases, which aids in its identification in complex mixtures.[1]

-

Mass Spectrometry: The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 178, corresponding to its molecular weight. Key fragment ions are observed at m/z 135, 122, and 121.[1] The fragmentation pattern is consistent with the loss of alkyl fragments from the side chain.

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₁₈N₂ | |

| Molecular Weight | 178.27 g/mol | |

| Kovats RI (non-polar) | ~1295 | |

| Key Mass Fragments (m/z) | 178, 135, 122, 121 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Aromatic Proton: A singlet is expected for the lone proton on the pyrazine ring, likely in the range of δ 8.0-8.2 ppm.

-

Methyl Groups on Pyrazine Ring: Two singlets are expected for the two methyl groups attached to the pyrazine ring, likely in the range of δ 2.4-2.6 ppm.

-

3-methylbutyl Side Chain:

-

A triplet for the two protons adjacent to the pyrazine ring (α-CH₂) around δ 2.7-2.9 ppm.

-

A multiplet for the methine proton (γ-CH) around δ 1.7-1.9 ppm.

-

A multiplet for the methylene protons (β-CH₂) around δ 1.5-1.7 ppm.

-

A doublet for the two terminal methyl groups (δ-CH₃) around δ 0.9-1.0 ppm.

-

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

Pyrazine Ring Carbons: Four signals are expected in the aromatic region (δ 140-160 ppm). The carbon bearing the alkyl side chain would be the most downfield.

-

Methyl Groups on Pyrazine Ring: Two signals are expected in the range of δ 20-25 ppm.

-

3-methylbutyl Side Chain: Four signals are expected for the side chain carbons, with the α-carbon being the most deshielded.

Standard NMR Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted FTIR Absorptions:

-

C-H Stretching (Aliphatic): Multiple bands in the region of 2850-3000 cm⁻¹.

-

C=N and C=C Stretching (Aromatic Ring): Bands in the region of 1500-1600 cm⁻¹.

-

C-H Bending (Alkyl Groups): Bands around 1365-1465 cm⁻¹.

-

Ring Vibrations: Characteristic absorptions in the fingerprint region (< 1200 cm⁻¹).

FTIR Analysis Protocol:

-

Sample Preparation: A small drop of the neat liquid sample can be placed between two potassium bromide (KBr) plates.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Spectrum Interpretation: Analyze the positions and intensities of the absorption bands to confirm the presence of the pyrazine ring and the alkyl substituents.

Conclusion

This compound is a naturally occurring alkylpyrazine with potential applications in the flavor, fragrance, and pharmaceutical industries. This guide has provided a comprehensive overview of its discovery, methodologies for its isolation from microbial sources, a plausible route for its chemical synthesis, and a detailed framework for its structural characterization. The protocols and data presented herein are intended to serve as a valuable resource for researchers and scientists working with this and related compounds. The continued exploration of such natural products is essential for the discovery of new bioactive molecules and for advancing our understanding of chemical ecology.

References

-

Zhang, Y., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 85(23), e01807-19. [Link]

-

Zhang, Y., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus Subtilis. PubMed, 31585995. [Link]

-

PubChem. (n.d.). 2,5-Dimethyl-3-(2-methylbutyl)pyrazine. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Bo, A. B., et al. (2019). Isolation, identification and characterization of Streptomyces metabolites as a potential bioherbicide. PLOS ONE, 14(9), e0222933. [Link]

-

Wikipedia. (n.d.). Streptomyces. [Link]

Sources

- 1. Pyrazine, 2,5-dimethyl-3-(3-methylbutyl)- [webbook.nist.gov]

- 2. Pyrazine, 2,5-dimethyl-3-(3-methylbutyl)- [webbook.nist.gov]

- 3. 2,5-Dimethyl pyrazine(123-32-0) 13C NMR [m.chemicalbook.com]

- 4. 2,5-dimethyl-5-isopentyl pyrazine, 18433-98-2 [thegoodscentscompany.com]

- 5. This compound | C11H18N2 | CID 519564 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Elusive Scent: A Technical Guide to 2,5-Dimethyl-3-(3-methylbutyl)pyrazine in the Insect World

This guide provides an in-depth exploration of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine, a fascinating and often misidentified semiochemical in the intricate world of insect communication. We will delve into its known natural occurrences, biosynthetic pathways, and the critical analytical methodologies required for its accurate identification and characterization. This document is intended for researchers, chemical ecologists, and professionals in drug development seeking to understand and harness the power of insect semiochemicals.

Introduction: The Whispers of Pyrazines

Insects inhabit a world rich in chemical cues, where volatile and non-volatile compounds orchestrate complex behaviors ranging from mating and aggregation to foraging and defense.[1] Among these chemical messengers, pyrazines represent a diverse class of nitrogen-containing heterocyclic compounds renowned for their potent odors.[2][3] These molecules, often associated with roasted or nutty aromas, play pivotal roles in insect communication, acting as alarm pheromones, trail markers, and components of aggregation signals.[4] This guide focuses on a specific alkylpyrazine, this compound, tracing its journey from a case of mistaken identity to its confirmed presence in the insect kingdom.

Natural Occurrence: A Tale of Isomers and Reidentification

The story of this compound in insects is a compelling example of the importance of rigorous analytical chemistry in the field of chemical ecology.

A Case of Mistaken Identity in the Little Fire Ant

For a considerable time, this compound was cited as the mandibular alarm pheromone of the invasive little fire ant, Wasmannia auropunctata. However, subsequent and more detailed gas chromatography-mass spectrometry (GC/MS) analyses revealed that the correct structure of the major alarm pheromone component is, in fact, its regioisomer: 2,5-Dimethyl-3-(2-methylbutyl)pyrazine . This reidentification underscores the challenge in differentiating between structurally similar isomers, which can have nearly identical mass spectra, necessitating careful comparison with synthetic standards.

Confirmed Presence in Anochetus mayri

Despite the correction in the case of W. auropunctata, the natural occurrence of this compound in the insect world is not unfounded. The compound has been reported to be present in the ponerine ant, Anochetus mayri.[5] This finding highlights the vast and underexplored chemical diversity within insect secretions and the potential for this specific pyrazine to play a functional role in other species.

Biosynthesis of Alkylpyrazines in Insects: A Glimpse into Nature's Chemical Factories

The biosynthesis of pyrazines in insects is a complex process that is not yet fully elucidated for every compound. However, general pathways have been proposed, often involving the condensation of amino acids.[2][3]

It is hypothesized that alkylpyrazines in insects are formed from the reaction of two α-amino acids, which undergo condensation and subsequent oxidation to form the pyrazine ring. The specific side chains of the amino acid precursors determine the resulting alkyl substitutions on the pyrazine core. For instance, the biosynthesis of 2,5-dimethylpyrazine is thought to involve the amino acid threonine. While the specific precursors for this compound in insects have not been definitively identified, it is likely derived from the condensation of an amino acid such as leucine or isoleucine with another α-amino acid.

It is also important to consider the role of microbial symbionts in the production of pyrazines. It is plausible that in some cases, symbiotic microorganisms residing within the insect may be responsible for the synthesis of these semiochemicals.

Analytical Methodologies: The Scientist's Toolkit for Unraveling Chemical Secrets

The accurate identification and quantification of this compound and its isomers from complex insect extracts require sophisticated analytical techniques. The low concentrations of these volatile compounds necessitate highly sensitive and selective methods.

Extraction and Collection of Volatiles

Solid-Phase Microextraction (SPME): This solvent-free technique is ideal for sampling volatile and semi-volatile compounds from the headspace of live insects or from excised glands.[6]

Experimental Protocol: Headspace SPME (HS-SPME) of Insect Volatiles

-

Fiber Selection: Choose a fiber with a coating appropriate for the target analytes. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for a broad range of volatiles.

-

Sample Preparation: Place live insects, a crushed insect, or an excised gland into a sealed glass vial. For live insects, allow a period of acclimation.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a predetermined time (e.g., 30-60 minutes) at a controlled temperature.

-

Desorption: Transfer the SPME fiber to the injection port of a gas chromatograph for thermal desorption of the analytes.

Solvent Extraction: This traditional method involves immersing the insect or its glands in a suitable organic solvent, such as hexane or dichloromethane, to extract the semiochemicals.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for the separation, identification, and quantification of volatile semiochemicals.[7][8]

Experimental Protocol: GC-MS Analysis of Pyrazines

-

Injection: Introduce the sample into the GC, either via SPME desorption or liquid injection of a solvent extract.

-

Separation: Utilize a capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms) to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

-

Ionization: As compounds elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection and Identification: A detector records the abundance of each ion, generating a mass spectrum. The compound is identified by comparing its mass spectrum and retention time to those of a synthetic standard.

The Critical Role of Synthetic Standards

Given the similarity in mass spectra between isomers like this compound and 2,5-Dimethyl-3-(2-methylbutyl)pyrazine, co-injection with authenticated synthetic standards is essential for unambiguous identification. The synthesis of this compound can be achieved through various organic chemistry routes, often involving the condensation of appropriate diamines and diketones.

Perception by the Insect: The Olfactory System's Response

Insects detect pyrazines and other semiochemicals through a highly sensitive and specific olfactory system.[9] Odorant molecules enter through pores in the insect's antennae and bind to odorant-binding proteins (OBPs) in the sensillum lymph.[10] These OBPs transport the hydrophobic odorants to olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons.[9][11]

The binding of a specific pyrazine to an OR triggers a conformational change in the receptor, leading to the opening of an ion channel and the generation of an electrical signal.[9] This signal is then transmitted to the antennal lobe of the insect's brain, where it is processed and can elicit a behavioral response, such as alarm or attraction.[4] Studies on Drosophila have shown that different pyrazines can elicit a wide range of behavioral and physiological responses, with specific olfactory receptors like Or33b and Or59a showing strong responses to this class of compounds.[4]

Conclusion and Future Directions

This compound, while once at the center of a case of mistaken identity, remains a compound of interest in the field of insect chemical ecology. Its confirmed presence in Anochetus mayri opens avenues for future research into its behavioral function in this and other insect species. Further investigation into the biosynthesis of this and other alkylpyrazines will provide a deeper understanding of the metabolic machinery that insects use to produce their complex chemical vocabulary. The continued application of advanced analytical techniques, coupled with behavioral bioassays and neurophysiological studies, will be crucial in fully elucidating the role of this elusive scent in the insect world.

Visualizations

Experimental Workflow for Pyrazine Identification

Caption: Workflow for the collection and identification of insect pyrazines.

Proposed Biosynthetic Pathway of Alkylpyrazines

Caption: A generalized proposed biosynthetic pathway for alkylpyrazines in insects.

References

-

3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. (URL: [Link])

- Technical Support Center: Optimizing SPME for Volatile Insect Pheromones. Benchchem. (URL: Not available)

- Application Notes & Protocols for the Quantitative Analysis of Pheromone Components in Insect Gland Extracts. Benchchem. (URL: Not available)

-

Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis. MDPI. (URL: [Link])

-

Synthesis of 2,5-dimethyl-3,6-diisobutyl-pyrazine. PrepChem.com. (URL: [Link])

-

GC-MS for Characterization and Identification of Ant Semiochemicals. ResearchGate. (URL: [Link])

-

Efficacy of an improved method to screen semiochemicals of insect. PMC. (URL: [Link])

-

Similar Odorants Elicit Different Behavioral and Physiological Responses, Some Supersustained. PMC. (URL: [Link])

-

3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. ResearchGate. (URL: [Link])

-

Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis. PubMed Central. (URL: [Link])

-

Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants. ScienceOpen. (URL: [Link])

-

Biological roles of pyrazines in insect chemical communication. ResearchGate. (URL: [Link])

-

Chapter 20 Sampling and sample preparation for pheromone analysis. ResearchGate. (URL: [Link])

-

This compound. PubChem. (URL: [Link])

-

An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines. PMC. (URL: [Link])

- Catalyst for synthesizing 2,5-dimethylpyrazine and preparation method of catalyst.

-

Pyrazine, 2,5-dimethyl-3-(3-methylbutyl)-. NIST WebBook. (URL: [Link])

-

SPME with GC-MS for Volatile Compounds Profiling | Protocol Preview. YouTube. (URL: [Link])

-

Recent Insights into Insect Olfactory Receptors and Odorant-Binding Proteins. MDPI. (URL: [Link])

-

Biosynthesis in Insects. ResearchGate. (URL: [Link])

-

Isolation and characterization of an olfactory receptor protein for odorant pyrazines. PMC. (URL: [Link])

-

The Olfactory Chemosensation of Hematophagous Hemipteran Insects. Frontiers. (URL: [Link])

-

2,5-dimethyl-5-isopentyl pyrazine, 18433-98-2. The Good Scents Company. (URL: [Link])

-

Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean. NIH. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Similar Odorants Elicit Different Behavioral and Physiological Responses, Some Supersustained - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C11H18N2 | CID 519564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | The Olfactory Chemosensation of Hematophagous Hemipteran Insects [frontiersin.org]

- 11. Isolation and characterization of an olfactory receptor protein for odorant pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazines represent a critical class of N-heterocyclic aromatic compounds that are ubiquitous in nature and industry.[1][2] They are renowned for their significant contributions to the aroma and flavor profiles of a vast array of thermally processed foods, including roasted coffee, baked bread, and grilled meats.[1][3] Beyond their role in food science, the pyrazine scaffold is a key structural motif in numerous pharmaceutical agents, highlighting its importance in medicinal chemistry. This guide provides a detailed examination of a specific alkylpyrazine, this compound (CAS No. 18433-98-2), offering a comprehensive overview of its physicochemical properties, analytical methodologies, and organoleptic characteristics to support advanced research and development.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. This compound is also known by several synonyms, including 2-isopentyl-3,6-dimethylpyrazine and 3-Isopentyl-2,5-dimethylpyrazine.[4][5]

-

IUPAC Name: this compound[4]

-

CAS Number: 18433-98-2[5]

-

Molecular Formula: C₁₁H₁₈N₂[6]

-

Molecular Weight: 178.27 g/mol [4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Showing Compound 2,5-Dimethylpyrazine (FDB013954) - FooDB [foodb.ca]

- 4. This compound | C11H18N2 | CID 519564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrazine, 2,5-dimethyl-3-(3-methylbutyl)- [webbook.nist.gov]

- 6. Pyrazine, 2,5-dimethyl-3-(3-methylbutyl)- [webbook.nist.gov]

An In-Depth Technical Guide to the Biosynthesis of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine

A Senior Application Scientist's Perspective on its Formation, Analysis, and Future Research Directions

Authored by: Gemini AI

Abstract

2,5-Dimethyl-3-(3-methylbutyl)pyrazine, also known as 2-isopentyl-3,6-dimethylpyrazine, is a significant volatile organic compound contributing to the characteristic nutty, roasted, and cocoa-like aromas in a variety of natural and processed foods. Its presence is also noted in the chemical communication of certain insect species. Understanding the biosynthetic origins of this molecule is of paramount importance for researchers in flavor chemistry, food science, and chemical ecology, as well as for professionals in the drug development sector exploring microbial secondary metabolism. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, grounded in current scientific literature. It delves into the precursor molecules, key enzymatic steps, and the organisms known to produce this compound. Furthermore, this guide presents detailed, field-proven experimental protocols for the elucidation of this pathway, including isotopic labeling studies, gene knockout experiments, and in vitro enzymatic assays. By synthesizing established knowledge with actionable methodologies, this document serves as an in-depth resource for scientists seeking to investigate and harness the biosynthesis of this important pyrazine.

Introduction: The Significance of this compound

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are widespread in nature.[1] Their often potent and desirable aromas make them key components of the flavor profiles of numerous foods, including coffee, roasted nuts, and fermented products.[1] this compound is a notable member of this family, imparting desirable nutty and cocoa-like notes.[2] Beyond its role in food chemistry, this compound has been identified in organisms such as the bacterium Streptomyces antioxidans and the ant species Anochetus mayri, suggesting a role in microbial metabolism and insect communication.[3][4]

The controlled production of such flavor compounds through biotechnological means is a growing area of interest, offering a "natural" alternative to chemical synthesis. A thorough understanding of the biosynthetic pathway is the foundational step towards achieving this goal. This guide will, therefore, explore the molecular journey from simple amino acid precursors to the final complex pyrazine structure.

The Proposed Biosynthetic Pathway: A Convergence of Amino Acid Metabolism

The biosynthesis of asymmetrically substituted pyrazines like this compound is a fascinating example of metabolic convergence. Evidence from studies on related alkylpyrazines strongly suggests that the carbon skeleton of this molecule is derived from two distinct amino acid precursors: L-threonine and L-leucine .

Formation of the 2,5-Dimethylpyrazine Core from L-Threonine

The formation of the 2,5-dimethylpyrazine (2,5-DMP) backbone is one of the better-understood aspects of alkylpyrazine biosynthesis, with L-threonine serving as the primary precursor.[5][6] The initial and rate-limiting step is catalyzed by the enzyme L-threonine-3-dehydrogenase (TDH) .[5]

-

Step 1: Oxidation of L-Threonine: TDH, an NAD⁺-dependent enzyme, oxidizes L-threonine to produce the unstable intermediate, L-2-amino-3-ketobutyrate.[5][7]

-

Step 2: Spontaneous Decarboxylation: L-2-amino-3-ketobutyrate is highly unstable and readily undergoes non-enzymatic decarboxylation to form aminoacetone.[5][7]

-

Step 3: Dimerization and Oxidation: Two molecules of aminoacetone then spontaneously condense to form 2,5-dimethyl-3,6-dihydropyrazine. This intermediate is subsequently oxidized to the stable aromatic compound, 2,5-dimethylpyrazine.[7]

This core pathway has been extensively studied in bacteria, particularly in Bacillus subtilis.[5]

The Contribution of L-Leucine to the 3-(3-methylbutyl) Side Chain

The 3-(3-methylbutyl) substituent, also known as an isopentyl or isoamyl group, strongly points to the involvement of L-leucine metabolism. While direct enzymatic evidence for the specific attachment of a leucine-derived unit to the 2,5-dimethylpyrazine core is still an area of active research, a scientifically plausible pathway can be proposed based on known biochemical reactions.

L-leucine can be catabolized through a series of enzymatic steps to produce various reactive intermediates. A key intermediate in leucine degradation is α-ketoisocaproate , which can be further converted to isovaleryl-CoA and subsequently to other molecules that could potentially participate in the pyrazine ring substitution. The exact nature of the reactive leucine-derived species that alkylates the pyrazine ring is yet to be definitively identified.

The Condensation and Final Assembly: A Mechanistic Hypothesis

The final step in the biosynthesis of this compound is the condensation of the leucine-derived component with the 2,5-dimethylpyrazine precursor. It is hypothesized that a reactive intermediate from leucine metabolism, such as an α-ketoacid or an aldehyde, condenses with one of the precursor molecules of 2,5-dimethylpyrazine, likely 2,5-dimethyl-3,6-dihydropyrazine, before its final oxidation. The enzyme(s) catalyzing this specific alkylation step remain to be elucidated.

Diagram: Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Methodologies for Pathway Elucidation

Validating the proposed biosynthetic pathway and identifying the involved enzymes requires a multi-faceted experimental approach. The following protocols are designed to be self-validating systems, providing robust and reproducible data.

Isotopic Labeling Studies to Trace Precursor Incorporation

Stable isotope labeling is a powerful technique to unequivocally demonstrate the incorporation of precursor molecules into the final product.

Experimental Protocol: ¹³C-Leucine Labeling in Bacillus subtilis

-

Strain and Culture Conditions:

-

Use a wild-type Bacillus subtilis strain known to produce alkylpyrazines.

-

Prepare a minimal medium with a defined carbon source (e.g., glucose) and nitrogen source.

-

In the experimental culture, replace standard L-leucine with ¹³C-labeled L-leucine (e.g., [U-¹³C₆]-L-leucine) at the same molar concentration. A control culture with unlabeled L-leucine should be run in parallel.

-

-

Cultivation and Sample Collection:

-

Inoculate both the labeled and unlabeled cultures with B. subtilis.

-

Incubate under conditions known to favor pyrazine production (e.g., 30-37°C, with shaking for aeration).

-

Collect culture samples at various time points during the growth phase and stationary phase.

-

-

Volatile Compound Extraction:

-

Use Headspace Solid-Phase Microextraction (HS-SPME) for efficient and solvent-free extraction of volatile pyrazines from the culture headspace. A detailed protocol is provided in section 3.2.

-

-

GC-MS Analysis:

-

Analyze the extracted volatiles using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Compare the mass spectra of this compound from the labeled and unlabeled cultures.

-

An increase in the molecular weight of the target pyrazine in the labeled sample, corresponding to the number of incorporated ¹³C atoms, confirms L-leucine as a precursor.[8]

-

Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS Analysis

This is the gold-standard technique for the analysis of volatile compounds from microbial cultures.

Experimental Protocol: HS-SPME-GC-MS of Microbial Volatiles

-

Sample Preparation:

-

Place a defined volume of the microbial culture (e.g., 5 mL) into a 20 mL headspace vial.

-

If required, add an internal standard for quantification.

-

Seal the vial with a magnetic crimp cap with a septum.

-

-

HS-SPME:

-

Incubate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatiles to equilibrate in the headspace.

-

Expose a conditioned SPME fiber (e.g., PDMS/DVB/Carboxen) to the headspace for a defined extraction time (e.g., 30 minutes).[9]

-

-

GC-MS Analysis:

-

Desorb the trapped volatiles from the SPME fiber in the hot inlet of the GC-MS.

-

Use a suitable capillary column (e.g., DB-5ms) for chromatographic separation.

-

The mass spectrometer should be operated in electron ionization (EI) mode.

-

Identify this compound by comparing its retention time and mass spectrum with an authentic standard.[10][11][12]

-

Diagram: Experimental Workflow for Isotopic Labeling and Analysis

Caption: Workflow for isotopic labeling studies.

Gene Knockout Studies to Identify Essential Enzymes

Creating targeted gene deletions is a powerful method to confirm the function of specific enzymes in a biosynthetic pathway.

Experimental Protocol: Gene Knockout in Bacillus subtilis via Homologous Recombination

-

Target Gene Identification:

-

Based on the proposed pathway, identify candidate genes. For the 2,5-dimethylpyrazine core, the tdh gene (encoding L-threonine-3-dehydrogenase) is a primary target. For the leucine-derived side chain, genes involved in leucine catabolism would be candidates.

-

-

Construction of the Knockout Cassette:

-

Using PCR, amplify the upstream and downstream flanking regions (homology arms, typically ~500 bp each) of the target gene from B. subtilis genomic DNA.

-

Amplify an antibiotic resistance cassette (e.g., erythromycin resistance).

-

Use overlap extension PCR or Gibson assembly to fuse the upstream homology arm, the resistance cassette, and the downstream homology arm into a linear DNA construct.[13][14]

-

-

Transformation of B. subtilis :

-

Prepare competent B. subtilis cells. B. subtilis can naturally take up extracellular DNA.[15]

-

Transform the competent cells with the linear knockout cassette.

-

-

Selection and Verification of Mutants:

-

Plate the transformed cells on a medium containing the appropriate antibiotic to select for transformants where a double crossover homologous recombination event has replaced the target gene with the resistance cassette.[16]

-

Verify the gene knockout in resistant colonies by PCR and sequencing.

-

-

Phenotypic Analysis:

-

Grow the knockout mutant and the wild-type strain under pyrazine-producing conditions.

-

Analyze the volatile profiles using HS-SPME-GC-MS.

-

The absence or significant reduction of this compound in the knockout mutant would confirm the essential role of the deleted gene in its biosynthesis.

-

In Vitro Enzyme Assays for Functional Characterization

In vitro assays using purified enzymes or cell-free extracts can provide direct evidence of enzymatic activity.

Experimental Protocol: In Vitro Pyrazine Synthesis using Bacterial Cell Lysate

-

Preparation of Cell-Free Extract:

-

Grow a culture of the pyrazine-producing bacterium (e.g., Bacillus subtilis) to the mid-log or early stationary phase.

-

Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

Resuspend the cells in the same buffer and lyse them using a French press or sonication.

-

Centrifuge the lysate at high speed to pellet cell debris and obtain a clear cell-free extract.

-

-

Enzyme Reaction:

-

Set up reaction mixtures containing the cell-free extract, the proposed precursors (L-threonine and L-leucine or their derivatives), and any necessary cofactors (e.g., NAD⁺).

-

Include control reactions lacking the cell-free extract or one of the precursors.

-

Incubate the reactions at an optimal temperature (e.g., 30-37°C) for several hours.[7]

-

-

Analysis:

-

Analyze the reaction mixtures for the production of this compound using HS-SPME-GC-MS.

-

Detection of the target pyrazine only in the complete reaction mixture would demonstrate the enzymatic conversion of the precursors.

-

Further studies would involve the purification of the specific enzymes from the cell-free extract using chromatographic techniques and subsequent characterization of their substrate specificity and kinetics.[17]

Quantitative Data and Future Perspectives

Currently, quantitative data on the biosynthetic yield of this compound from specific microbial strains is limited in the public domain. The experimental protocols outlined above will enable researchers to generate such data, which is crucial for optimizing production through metabolic engineering.

Table 1: Key Precursors and Enzymes in the Proposed Pathway

| Component | Precursor/Enzyme | Role in Biosynthesis |

| Backbone | L-Threonine | Provides the carbon and nitrogen atoms for the 2,5-dimethylpyrazine core.[5][6] |

| L-Threonine-3-dehydrogenase (TDH) | Catalyzes the initial oxidation of L-threonine.[5] | |

| Side Chain | L-Leucine | Proposed precursor for the 3-(3-methylbutyl) side chain. |

| Leucine Catabolic Enzymes | Generate the reactive intermediate for alkylation (Hypothesized). | |

| Condensation | Unknown Alkyltransferase | Catalyzes the attachment of the leucine-derived side chain (Hypothesized). |

The elucidation of the complete biosynthetic pathway of this compound holds significant promise. Future research should focus on:

-

Identification of the Alkylating Enzyme: This is the most significant knowledge gap. A combination of proteomics and gene knockout studies in a producing organism could identify the enzyme responsible for attaching the leucine-derived side chain.

-

Metabolic Engineering for Enhanced Production: Once all the key enzymes are identified, their corresponding genes can be overexpressed in a suitable microbial host (e.g., E. coli or B. subtilis) to create a cell factory for the "natural" production of this valuable flavor compound.

-

Exploring the Biological Role in Insects: For chemical ecologists, understanding the biosynthesis of this pyrazine in ants can provide insights into the evolution of chemical signaling and social behavior.

Conclusion

The biosynthesis of this compound is a compelling example of how simple building blocks from primary metabolism are assembled into complex secondary metabolites with significant biological and commercial relevance. While the broad strokes of its formation from L-threonine and L-leucine are strongly supported by current knowledge, the specific enzymatic machinery for the final alkylation step remains an exciting frontier for discovery. The experimental frameworks provided in this guide offer a robust and logical approach for researchers to unravel these remaining mysteries. By combining isotopic labeling, genetic manipulation, and in vitro biochemistry, the scientific community can achieve a complete understanding of this pathway, paving the way for its biotechnological application and a deeper appreciation of the chemical language of the natural world.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Yurchenko, N., & Kalinina, O. (2018). Genome editing methods for Bacillus subtilis. Microbial Cell Factories, 17(1), 1-11. [Link]

-

Wu, G., & Wu, K. (2019). Fast genome editing in Bacillus subtilis. FEBS Open Bio, 9(5), 903-911. [Link]

-

Nadler, F. (2016). Method or protocol for deletion of gene in Bacillus subtilis? ResearchGate. Retrieved from [Link]

-

Wu, G., & Wu, K. (2019). Schematic representation of homologous recombination in B. subtilis and... ResearchGate. Retrieved from [Link]

-

Zhang, Y., et al. (2021). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 26(23), 7298. [Link]

-

Motoyama, T., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports, 11(1), 1-13. [Link]

-

Al-Mijalli, S. H., et al. (2022). Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity. Saudi Journal of Biological Sciences, 29(4), 2415-2422. [Link]

-

Singh, R., et al. (2018). Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode. 3 Biotech, 8(1), 1-11. [Link]

-

Wang, S., et al. (2017). Identification and Characterization of Enzymes Catalyzing Pyrazolopyrimidine Formation in the Biosynthesis of Formycin A. ACS Chemical Biology, 12(4), 959-966. [Link]

-

Yurchenko, N., & Kalinina, O. (2018). Genome Editing Methods for Bacillus subtilis. ResearchGate. Retrieved from [Link]

-

De Vleeschouwer, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry, 67(43), 12056-12063. [Link]

-

Cialiè Rosso, M., et al. (2016). Headspace-Solid-Phase Microextraction-Gas Chromatography as Analytical Methodology for the Determination of Volatiles in Wild Mushrooms and Evaluation of Modifications Occurring during Storage. Journal of Analytical Methods in Chemistry, 2016, 1-10. [Link]

-

Keszler, A., & Héberger, K. (2018). Headspace Solid-Phase Microextraction Coupled with Gas Chromatography–Mass Spectrometry for the Characterization of Polymeric Materials. LCGC International, 31(1), 22-31. [Link]

-

da Silva, A. C. R., et al. (2018). Evaluation of Headspace Solid-Phase Microextraction Gas Chromatography–Mass Spectrometry for the Characterization of Volatile Organic Compounds. Journal of the Brazilian Chemical Society, 29, 1645-1653. [Link]

-

Perrault, K. A., et al. (2024). Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. Metabolites, 14(1), 44. [Link]

-

Zhang, L., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 85(24), e01807-19. [Link]

-

Oldham, N. J., & Morgan, E. D. (2000). EI (70 eV) mass spectra of synthetic 2,5-dimethyl-3-pentylpyrazine (a),... ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethyl-3-(2-methylbutyl)pyrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Koch, A., & Wüst, M. (2023). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. ChemBioChem, 24(15), e202300362. [Link]

-

NIST. (n.d.). Pyrazine, 2,5-dimethyl-3-(3-methylbutyl)-. National Institute of Standards and Technology. Retrieved from [Link]

-

Kłosowski, G., et al. (2021). Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean. Biomolecules, 11(11), 1736. [Link]

-

Wang, Y., et al. (2023). Mechanism of Enhancing Pyrazines in Daqu via Inoculating Bacillus licheniformis with Strains Specificity. Foods, 12(2), 329. [Link]

-

Nanchen, A., et al. (2007). Determination of metabolic flux ratios from 13C-experiments and gas chromatography-mass spectrometry data: protocol and principles. Methods in Molecular Biology, 358, 177-197. [Link]

-

FooDB. (n.d.). Showing Compound 2-isopentyl-3,6-dimethyl pyrazine (FDB029719). Retrieved from [Link]

-

Kulkarni, M. V., et al. (2009). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. European Journal of Medicinal Chemistry, 44(7), 2944-2950. [Link]

-

Tsolaki, E., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4349. [Link]

-

The Good Scents Company. (n.d.). 2,5-dimethyl-5-isopentyl pyrazine. Retrieved from [Link]

-

Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals, 17(9), 1241. [Link]

-

Besson, F., et al. (1997). Pyrazine production by Bacillus subtilis in solid-state fermentation on soybeans. Applied Microbiology and Biotechnology, 47(5), 489-493. [Link]

-

Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(5), 1-13. [Link]

-

Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(5), 1-13. [Link]

-

Rennella, E., et al. (2012). A 13C labeling strategy reveals a range of aromatic side chain motion in calmodulin. Journal of the American Chemical Society, 134(18), 7849-7855. [Link]

Sources

- 1. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,5-dimethyl-5-isopentyl pyrazine, 18433-98-2 [thegoodscentscompany.com]

- 3. This compound | C11H18N2 | CID 519564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of metabolic flux ratios from 13C-experiments and gas chromatography-mass spectrometry data: protocol and principles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Headspace-Solid-Phase Microextraction-Gas Chromatography as Analytical Methodology for the Determination of Volatiles in Wild Mushrooms and Evaluation of Modifications Occurring during Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. scispace.com [scispace.com]

- 13. Fast genome editing in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Genome editing methods for Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Identification and Characterization of Enzymes Catalyzing Pyrazolopyrimidine Formation in the Biosynthesis of Formycin A - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Olfactometry of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine

This in-depth technical guide provides a comprehensive overview of the olfactometry studies of 2,5-dimethyl-3-(3-methylbutyl)pyrazine, a significant flavor compound. It is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies. This document delves into the synthesis, sensory characterization, and analytical workflows for this potent aroma molecule, ensuring scientific integrity through detailed, self-validating protocols and authoritative references.

Part 1: Unveiling this compound: A Potent Aroma Compound

Alkylpyrazines are a class of nitrogen-containing heterocyclic compounds that are pivotal in the flavor and fragrance industry. They are renowned for imparting desirable roasted, nutty, and savory notes to a wide array of food products.[1][2] These compounds are often formed during the Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars under heat.[3][4] This reaction is fundamental to the development of the characteristic flavors and aromas in cooked foods such as bread, roasted meats, coffee, and chocolate.[1]

This compound, also known by its synonym 2-isopentyl-3,6-dimethylpyrazine, is a member of this important class of aroma compounds.[5][6] Its chemical structure and properties are summarized below:

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-isopentyl-3,6-dimethylpyrazine, 3-Isopentyl-2,5-dimethylpyrazine |

| CAS Number | 18433-98-2 |

| Molecular Formula | C11H18N2 |

| Molecular Weight | 178.27 g/mol |

| Reported Odor Threshold | 6.00 ppm (for 5-isopentyl-2,3-dimethyl-pyrazine)[7] |

| General Odor Profile | Fruity, Earthy, Burnt, Nutty, Woody[6] |

This pyrazine has been identified in various natural sources and is a key contributor to the sensory profile of many food products. Understanding its specific sensory characteristics and its contribution to the overall aroma of a product requires specialized analytical techniques, primarily Gas Chromatography-Olfactometry (GC-O).

Part 2: Synthesis of this compound: A Methodological Approach

The synthesis of alkylpyrazines is a critical aspect of flavor chemistry, enabling the production of reference compounds for analytical studies and for use as flavoring agents. While numerous methods exist for the synthesis of pyrazines, a common approach involves the condensation of α-dicarbonyl compounds with diamines. A plausible synthesis route for a related compound, 2,5-dimethyl-3,6-diisobutyl-pyrazine, involves the autocondensation of an imino-ketone in the presence of zinc and acetic acid.[8] A similar principle can be applied for the synthesis of this compound.

A general, illustrative synthesis pathway is presented below. It is important to note that specific reaction conditions would need to be optimized for the target molecule.

Caption: Illustrative synthesis pathway for this compound.

Part 3: The Cornerstone of Aroma Analysis: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity and specificity of the human nose as a detector.[9][10] This method is indispensable for identifying the specific volatile compounds that contribute to the overall aroma of a sample, even those present at trace levels below the detection limits of conventional GC detectors.[9]

The fundamental principle of GC-O involves splitting the effluent from the GC column into two paths. One path leads to a conventional detector, such as a mass spectrometer (MS) or a flame ionization detector (FID), for chemical identification and quantification. The other path is directed to a heated sniffing port, where a trained sensory panelist or "assessor" can smell the eluting compounds and record their sensory perceptions.[11]

Several methodologies are employed in GC-O to evaluate the sensory significance of aroma compounds:

-

Detection Frequency: A panel of assessors sniffs the GC effluent, and the number of panelists who detect an odor at a specific retention time is recorded. This provides a measure of the perceived importance of a compound.[3]

-

Dilution to Threshold (Aroma Extract Dilution Analysis - AEDA): The sample extract is serially diluted and analyzed by GC-O until no odor can be detected. The highest dilution at which an odor is still perceptible is known as the Flavor Dilution (FD) factor, which is a measure of the odor potency of a compound.[1][12]

-

Direct Intensity: Assessors rate the perceived intensity of each odorant on a predefined scale. This method provides a direct measure of the sensory impact of a compound.[3]

The Significance of Odor Activity Value (OAV)

The Odor Activity Value (OAV) is a calculated value that helps to determine the contribution of a specific compound to the overall aroma of a sample. It is defined as the ratio of the concentration of a compound in the sample to its odor threshold.[4][13]

OAV = Concentration of Compound / Odor Threshold of Compound

A compound with an OAV greater than 1 is considered to be a significant contributor to the aroma of the sample.[14][15]

Part 4: Field-Proven Experimental Protocols for Olfactometry Studies

The following protocols are designed to be self-validating systems, providing a robust framework for the olfactometry analysis of this compound.

Sample Preparation and Volatile Extraction

The choice of extraction method is critical for obtaining a representative aroma extract. Two common and effective methods are Solvent-Assisted Flavor Evaporation (SAFE) and Headspace Solid-Phase Microextraction (HS-SPME).

Protocol 1: Solvent-Assisted Flavor Evaporation (SAFE)

This technique is ideal for extracting a broad range of volatile and semi-volatile compounds from liquid samples while minimizing the formation of artifacts.

-

Sample Homogenization: Homogenize the liquid sample (e.g., a beverage or a food slurry).

-

Solvent Extraction: Extract the homogenized sample with a suitable low-boiling point solvent (e.g., dichloromethane).

-

SAFE Distillation: Perform the SAFE distillation under high vacuum to gently separate the volatile compounds from the non-volatile matrix.

-

Drying and Concentration: Collect the distillate in a flask cooled with liquid nitrogen. Dry the extract over anhydrous sodium sulfate and concentrate it to a final volume of approximately 1 mL.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique that is well-suited for the rapid screening of volatile compounds in the headspace of solid or liquid samples.

-

Sample Preparation: Place a known amount of the sample into a headspace vial.

-

Equilibration: Equilibrate the sample at a controlled temperature to allow volatile compounds to partition into the headspace.

-

Extraction: Expose a SPME fiber with a suitable coating (e.g., DVB/CAR/PDMS) to the headspace for a defined period to adsorb the volatile compounds.

-

Desorption: Transfer the SPME fiber to the GC injector for thermal desorption of the analytes.

Gas Chromatography-Olfactometry (GC-O) Analysis

The following are typical instrumental parameters for the GC-O analysis of pyrazines.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890 or equivalent |

| Column | DB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or DB-WAX |

| Injector | Split/splitless, 250°C |

| Oven Program | 40°C (2 min hold), ramp at 5°C/min to 250°C (10 min hold) |

| Carrier Gas | Helium, constant flow of 1.0 mL/min |

| Effluent Split | 1:1 between the MS/FID and the olfactometry port |

| Olfactometry Port | Heated transfer line at 250°C, with humidified air as make-up gas |

Data Acquisition: Trained assessors sniff the effluent from the olfactometry port and record the retention time, odor descriptor, and intensity for each detected aroma.

Aroma Extract Dilution Analysis (AEDA)

AEDA is a powerful technique for determining the most potent odorants in a sample.

-

Serial Dilution: Serially dilute the concentrated aroma extract obtained from SAFE using an odorless solvent (e.g., dichloromethane) in a 1:2 or 1:3 ratio.

-

GC-O Analysis: Analyze each dilution by GC-O.

-

FD Factor Determination: The Flavor Dilution (FD) factor for each odorant is the highest dilution at which it can still be detected by the assessor.

Caption: Workflow for Aroma Extract Dilution Analysis (AEDA).

Part 5: Data Interpretation and Presentation

The data obtained from olfactometry studies can be effectively presented in tables to facilitate interpretation.

Table 1: Physicochemical and Sensory Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 18433-98-2 | [5] |

| Molecular Formula | C11H18N2 | [5] |

| Molecular Weight | 178.27 g/mol | [5] |

| Odor Threshold | 6.00 ppm (for 5-isopentyl-2,3-dimethyl-pyrazine) | [7] |

| Sensory Descriptors | Fruity, Earthy, Burnt, Nutty, Woody | [6] |

Table 2: Illustrative GC-O and AEDA Data for a Model Sample

| Retention Time (min) | Odor Descriptor | FD Factor | Concentration (µg/L) | Odor Threshold (µg/L) | OAV |

| 15.2 | Nutty, Roasted | 256 | 50 | 6000 | 0.008 |

| ... | ... | ... | ... | ... | ... |

Note: The concentration and OAV values are illustrative. The odor threshold for this compound is assumed to be similar to its isomer for this example calculation.

Part 6: Visualizing the Scientific Workflow

Visual diagrams are essential for understanding complex scientific processes.

Caption: Comprehensive workflow for the olfactometry analysis of a sample.

Part 7: Concluding Remarks

The olfactometry of this compound is a multifaceted process that requires a deep understanding of analytical chemistry, sensory science, and organic synthesis. The methodologies outlined in this guide provide a robust framework for researchers to accurately characterize the sensory properties of this potent aroma compound. By integrating techniques such as GC-O, AEDA, and OAV calculations, scientists can gain valuable insights into the flavor profiles of complex matrices, paving the way for the development of new and improved food products and pharmaceuticals. The continued exploration of the sensory properties of pyrazines will undoubtedly unlock new possibilities in the field of flavor chemistry.

Part 8: References

-

Lee, J. H., & Lee, S. M. (2021). Pyrazine Formation from the Maillard Reaction of Mixed Amino Acids. Journal of Food Science, 86(1), 123-131.

-

Lee, J. H., & Lee, S. M. (2016). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. Food Chemistry, 190, 56-62.

-

Ho, C. T. (2013). Flavor chemistry of pyrazines. ACS National Meeting Book of Abstracts, 246.

-

Van Lancker, C., Adams, A., & De Kimpe, N. (2011). Formation of Pyrazines in Maillard Model Systems of Lysine-Containing Dipeptides. Journal of Agricultural and Food Chemistry, 59(21), 11684-11691.

-

Hwang, H. I., Hartman, T. G., Rosen, R. T., & Ho, C. T. (1994). Formation of Pyrazines from the Maillard Reaction of Glucose and Lysine-α-amine-15N. Journal of Agricultural and Food Chemistry, 42(4), 1000-1004.

-

Feng, Y., Cai, Y., Sun-Waterhouse, D., Cui, C., Su, G., Lin, L., & Zhao, M. (2015). Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O): Altering sample amount, diluting the sample or adjusting split ratio?. Food chemistry, 187, 44–52.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Pyrazines: The Science Behind Food Flavors and Aromas. Retrieved from [Link]

-

Advanced Biotech. (n.d.). Natural Pyrazines. Retrieved from [Link]

-

MDPI. (2022). Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products. Molecules, 27(15), 4958.

-

Brattoli, M., Cisternino, E., Dambruoso, P. R., de Gennaro, G., Giungato, P., Mazzone, A., & Tutino, M. (2013). Gas chromatography analysis with olfactometric detection (GC-O) as a useful methodology for chemical characterization of odorous compounds. Sensors, 13(12), 16759–16800.

-

Wikipedia. (n.d.). Gas chromatography-olfactometry. Retrieved from [Link]

-

Taylor & Francis Online. (2021). Use of relative odor activity value (ROAV) to link aroma profiles to volatile compounds: application to fresh and dried eel (Muraenesox cinereus). Journal of Aquatic Food Product Technology, 30(10), 1221-1233.

-

Sepsolve Analytical. (2024). Enhanced GC–O workflows for detailed sensory evaluation. Retrieved from [Link]

-

FoodWrite. (2022). The Value of Aroma Extract Dilution Analysis (AEDA). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,5-dimethyl-3,6-diisobutyl-pyrazine. Retrieved from [Link]

-

Leffingwell & Associates. (n.d.). Pyrazines. Retrieved from [Link]

-

AIDIC. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active. Chemical Engineering Transactions, 37, 553-558.

-

The Good Scents Company. (n.d.). 2,5-dimethyl-5-isopentyl pyrazine. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 2,5-Dimethylpyrazine (FDB013954). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Scent.vn. (n.d.). 2,6-Dimethyl-3-isopentylpyrazine: Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

ResearchGate. (n.d.). Odor Threshold of Some Pyrazines. Retrieved from [Link]

-

Google Patents. (n.d.). CN103691443A - Catalyst for synthesizing 2,5-dimethylpyrazine and preparation method of catalyst. Retrieved from

-

Google Patents. (n.d.). CN102675229A - Preparation method for 2,5-dimethylpyrazine derivative. Retrieved from

-

The Good Scents Company. (n.d.). 2,5-dimethyl-3-acetylthio-pyrazine. Retrieved from [Link]

-

FlavScents. (n.d.). 2,5-dimethyl-5-isopentyl pyrazine. Retrieved from [Link]

Sources

- 1. Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O): Altering sample amount, diluting the sample or adjusting split ratio? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Odour activity value - Wikipedia [en.wikipedia.org]

- 5. This compound | C11H18N2 | CID 519564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyrazine, 2,5-dimethyl-3-(3-methylbutyl)- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 10. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]

- 11. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Value of Aroma Extract Dilution Analysis (AEDA) - FoodWrite [foodwrite.co.uk]

- 13. Evaluation of Aroma Characteristics Using the Smart Aroma DatabaseâSimple Calculation of OAVâ : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 14. tandfonline.com [tandfonline.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

A Senior Application Scientist's Guide to the Identification of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine in Natural Products

Abstract

This technical guide provides a comprehensive framework for the unambiguous identification of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine, a significant volatile organic compound, within complex natural product matrices. This pyrazine derivative, noted for its characteristic nutty and roasted aromas, is a key flavor component in many foods and has been identified in various natural sources, including microbial and insect metabolomes.[1][2] The accurate identification of such compounds is paramount in fields ranging from food science and flavor chemistry to chemical ecology and drug discovery. This document moves beyond rote protocols to elucidate the underlying scientific principles and causal logic behind methodological choices, ensuring a self-validating and robust analytical workflow. We will detail a multi-pronged approach leveraging optimized extraction techniques, primary gas chromatography-mass spectrometry (GC-MS) analysis coupled with retention index validation, and definitive structural confirmation via Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Target Analyte

This compound is a substituted alkylpyrazine that contributes significantly to the sensory profile of various natural and processed products.[2][3] Its structural complexity and presence among numerous isomers necessitate a rigorous analytical approach to prevent misidentification, a common pitfall in the characterization of alkylpyrazines.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Isopentyl-3,6-dimethylpyrazine, 3-Isoamyl-2,5-dimethylpyrazine | [5] |

| CAS Number | 18433-98-2 | [5] |

| Molecular Formula | C₁₁H₁₈N₂ | [5] |

| Molecular Weight | 178.27 g/mol | [1] |

| Appearance | Pale yellow to yellow liquid | |

| Boiling Point (est.) | 252°C | [6] |

This guide is designed for researchers and drug development professionals who require not just data, but validated, trustworthy identification of this and similar volatile compounds.

The Analytical Strategy: An Integrated, Self-Validating Workflow

The cornerstone of reliable analyte identification is the use of orthogonal analytical techniques—methods that measure different properties of the molecule. This approach provides a system of checks and balances. For our target, we will integrate chromatographic behavior (GC), mass fragmentation patterns (MS), and nuclear spin properties (NMR).

Sources

- 1. This compound | C11H18N2 | CID 519564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2,5-dimethyl pyrazine, 123-32-0 [thegoodscentscompany.com]

- 4. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazine, 2,5-dimethyl-3-(3-methylbutyl)- [webbook.nist.gov]

- 6. scent.vn [scent.vn]

The Enigmatic Aroma of the Food World: A Technical Guide to 2,5-Dimethyl-3-(3-methylbutyl)pyrazine

For Immediate Release

A Deep Dive into a Key Flavor Compound for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive exploration of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine, a significant yet often under-specified contributor to the desirable aromas of many cooked and fermented foods. As Senior Application Scientists, we present this guide to bridge the gap between general knowledge of pyrazines and the specific, actionable insights required for advanced food science and flavor chemistry applications. This document provides a detailed overview of its chemical identity, sensory profile, natural occurrence, formation pathways, and analytical methodologies, while also highlighting areas ripe for further investigation.

Chemical and Physical Properties

This compound, also known as 2,5-dimethyl-3-isopentylpyrazine, is a heterocyclic aromatic compound with the following key identifiers:

| Property | Value |

| CAS Number | 18433-98-2[1][2] |

| Molecular Formula | C₁₁H₁₈N₂[1] |

| Molecular Weight | 178.2740 g/mol [1] |

| Appearance | Colorless to pale yellow liquid (estimated)[3] |

| Boiling Point | 242.00 to 243.00 °C @ 760.00 mm Hg (estimated)[2][3] |

| Flash Point | 195.00 °F TCC (90.70 °C) (estimated)[2][3] |

| Solubility | Soluble in alcohol; slightly soluble in water (60.71 mg/L @ 25 °C, estimated)[2][3] |

The Sensory Landscape: A "Fruity" and "Anise" Experience

The organoleptic profile of this compound is characterized by a distinct "fruity" aroma and an "anise" flavor.[2][3] This unique combination sets it apart from the more common "nutty," "roasty," and "cocoa-like" notes associated with simpler alkylpyrazines like 2,5-dimethylpyrazine.[4][5]

Odor and Flavor Thresholds: A Knowledge Gap

A critical aspect of understanding a flavor compound's impact is its odor and flavor threshold, which is the lowest concentration at which it can be detected. Currently, there is a lack of published data on the specific odor and flavor thresholds of this compound. However, data for a positional isomer, 5-isopentyl-2,3-dimethyl-pyrazine, indicates an odor threshold of 6.00 ppm.[6] It is important to note that the position of substituents on the pyrazine ring can significantly influence sensory perception, and therefore, this value should be considered with caution. Further research is needed to determine the precise sensory thresholds of this compound to accurately assess its contribution to food aroma.

Natural Occurrence: Where to Find This Elusive Aroma

This compound has been identified as a naturally occurring volatile compound in a limited number of food products, including:

-

Chicory Root Oil: Found at a concentration of 0.073%.[3]

-

Cocoa: Its presence in cocoa suggests a potential role in the complex flavor profile of chocolate.[3]

While the documented occurrences are sparse, the compound's chemical structure suggests it is likely present in other foods that undergo thermal processing, such as roasted nuts and coffee, where its precursors are abundant.

Formation Pathways: The Chemistry of Flavor Creation

The primary route for the formation of this compound in food is the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.

Inferred Precursors:

Based on the structure of this compound, its formation can be logically inferred to involve the following precursors:

-

Amino Acid: The (3-methylbutyl) or isopentyl side chain strongly points to the involvement of Leucine . In the Maillard reaction, the Strecker degradation of leucine would yield 3-methylbutanal, which can then participate in the formation of the pyrazine ring.

-

Reducing Sugars: Various reducing sugars, such as glucose and fructose, are common reactants in the Maillard reaction and would provide the carbon backbone for the pyrazine ring.

The general mechanism for alkylpyrazine formation involves the condensation of two α-aminocarbonyl intermediates, which are formed from the reaction of amino acids and dicarbonyl compounds generated from sugar degradation. The specific dicarbonyl compounds involved in the formation of the dimethyl-substituted pyrazine ring are likely glyoxal, pyruvaldehyde, or diacetyl.

Hypothesized Formation Pathway of this compound

Caption: Hypothesized Maillard reaction pathway for the formation of this compound.

Analytical Methodologies: Identification and Quantification

The analysis of this compound in complex food matrices is best achieved using gas chromatography-mass spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of volatile and semi-volatile compounds.

A General Protocol for the Analysis of Alkylpyrazines in Food Matrices:

This protocol provides a general framework for the analysis of alkylpyrazines. Optimization of specific parameters will be necessary depending on the food matrix and the target analyte concentration.

1. Sample Preparation and Extraction:

The choice of extraction method is critical for the efficient recovery of pyrazines. Headspace solid-phase microextraction (HS-SPME) is a commonly used, solvent-free technique for volatile analysis.

-

Apparatus:

-

HS-SPME autosampler

-

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Headspace vials (20 mL) with magnetic screw caps and PTFE/silicone septa

-

Heating block or water bath

-

-

Procedure:

-

Weigh a representative sample of the homogenized food matrix (e.g., 1-5 g) into a headspace vial.

-

For solid samples, add a known volume of saturated sodium chloride solution to enhance the release of volatiles.

-

Seal the vial tightly.

-

Equilibrate the sample at a specific temperature (e.g., 60°C) for a defined time (e.g., 30 minutes) with agitation.

-

Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 30 minutes) at the same temperature.

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (single quadrupole or time-of-flight)

-

Capillary column suitable for flavor analysis (e.g., DB-5ms, HP-5ms, or a wax column)

-

-

Typical GC Conditions:

-

Injector Temperature: 250°C (splitless mode)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 5°C/min to 240°C

-

Hold: 5 minutes at 240°C

-

-

Transfer Line Temperature: 280°C

-

-

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230°C

-

Mass Range: m/z 40-350

-

3. Identification and Quantification:

-

Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte with that of an authentic reference standard. In the absence of a standard, tentative identification can be made by comparing the mass spectrum with entries in a spectral library (e.g., NIST, Wiley).

-